molecular formula C8H13N3O8 B14727963 4,4,4-Trinitrobutyric acid sec-butyl ester CAS No. 13012-99-2

4,4,4-Trinitrobutyric acid sec-butyl ester

Katalognummer: B14727963
CAS-Nummer: 13012-99-2
Molekulargewicht: 279.20 g/mol
InChI-Schlüssel: SAQOAZNTNYHGLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4,4-Trinitrobutyric acid sec-butyl ester is an organic compound characterized by the presence of three nitro groups attached to the butyric acid backbone, with a sec-butyl ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trinitrobutyric acid sec-butyl ester typically involves the nitration of butyric acid derivatives followed by esterification. One common method involves the nitration of butyric acid using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resultant trinitrobutyric acid is then esterified with sec-butyl alcohol in the presence of an acid catalyst to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the esterification process .

Analyse Chemischer Reaktionen

Types of Reactions

4,4,4-Trinitrobutyric acid sec-butyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or further nitrated products.

    Reduction: Formation of amines.

    Substitution: Formation of substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

4,4,4-Trinitrobutyric acid sec-butyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4,4,4-Trinitrobutyric acid sec-butyl ester involves its interaction with molecular targets through its nitro and ester functional groups. The nitro groups can participate in redox reactions, while the ester group can undergo hydrolysis or substitution reactions. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

13012-99-2

Molekularformel

C8H13N3O8

Molekulargewicht

279.20 g/mol

IUPAC-Name

butan-2-yl 4,4,4-trinitrobutanoate

InChI

InChI=1S/C8H13N3O8/c1-3-6(2)19-7(12)4-5-8(9(13)14,10(15)16)11(17)18/h6H,3-5H2,1-2H3

InChI-Schlüssel

SAQOAZNTNYHGLK-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)OC(=O)CCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.